Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)-
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Overview
Description
Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- is a complex organic compound with significant biological and chemical properties. It contains a total of 58 bonds, including 26 non-hydrogen bonds, 4 multiple bonds, and 13 rotatable bonds. The compound also features a six-membered ring, carboxylic acid, ester, ketone, hydroxyl groups, and a secondary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce secondary alcohols.
Scientific Research Applications
Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thromboxane B1: Contains similar functional groups and structural features.
9alpha,11,15S-Trihydroxy-thrombox-13E-en-1-oic acid: Shares similar hydroxyl and carboxylic acid groups.
Uniqueness
Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- is unique due to its specific arrangement of functional groups and the presence of a six-membered ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
79250-58-1 |
---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-6-oxo-2-(3-oxooctyl)oxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t16-,17-,18+/m0/s1 |
InChI Key |
INLXNIDWQWYGDW-OKYBNHCASA-N |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O |
Origin of Product |
United States |
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